Cas no 40982-30-7 (1-Thiazol-2-yl-ethanol)
1-Thiazol-2-yl-ethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-Thiazol-2-yl-ethanol
- 1-(1,3-Thiazol-2-yl)ethanol
- 1-(2-Thiazolyl)ethanol
- 1-(thiazol-2-yl)cyclobutanol
- 1-(thiazol-2-yl)ethanol
- 1-(thiazol-2-yl)ethyl alcohol
- 2-(1-hydroxyethyl)thiazole
- 2-[(1-Hydroxy)cyclobutyl]thiazole
- AGN-PC-00KD81
- AK-90032
- ANW-67053
- CTK8C1673
- Cyclobutanol, 1-(2-thiazolyl)-
- S)-1-(2-thiazolyl)ethanol
- SureCN1356638
- 2-Thiazolemethanol,α-methyl- (7CI,9CI)
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- MDL: MFCD13184171
- Inchi: 1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3
- InChI Key: YTYLXXDUJXUJJJ-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
Experimental Properties
- Density: 1.251
- Boiling Point: 200 ºC
- Flash Point: 75 ºC
1-Thiazol-2-yl-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059006110-1g |
1-Thiazol-2-yl-ethanol |
40982-30-7 | 95% | 1g |
$320.12 | 2023-09-02 | |
| Fluorochem | 088469-1g |
1-Thiazol-2-yl-ethanol |
40982-30-7 | 95% | 1g |
£45.00 | 2022-03-01 | |
| Fluorochem | 088469-5g |
1-Thiazol-2-yl-ethanol |
40982-30-7 | 95% | 5g |
£137.00 | 2022-03-01 | |
| Fluorochem | 088469-25g |
1-Thiazol-2-yl-ethanol |
40982-30-7 | 95% | 25g |
£410.00 | 2022-03-01 | |
| Chemenu | CM133001-1g |
1-(thiazol-2-yl)ethan-1-ol |
40982-30-7 | 95% | 1g |
$282 | 2021-08-05 | |
| Chemenu | CM133001-1g |
1-(thiazol-2-yl)ethan-1-ol |
40982-30-7 | 95%+ | 1g |
$112 | 2023-02-17 | |
| Chemenu | CM133001-5g |
1-(thiazol-2-yl)ethan-1-ol |
40982-30-7 | 95%+ | 5g |
$377 | 2023-02-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PP534-1g |
1-Thiazol-2-yl-ethanol |
40982-30-7 | 95+% | 1g |
970.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PP534-50mg |
1-Thiazol-2-yl-ethanol |
40982-30-7 | 95+% | 50mg |
118.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PP534-200mg |
1-Thiazol-2-yl-ethanol |
40982-30-7 | 95+% | 200mg |
276.0CNY | 2021-07-14 |
1-Thiazol-2-yl-ethanol Related Literature
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Tong Xu,Dongwei Ma,Chengbo Li,Qian Liu,Siyu Lu,Abdullah M. Asiri,Chun Yang,Xuping Sun Chem. Commun., 2020,56, 3673-3676
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Li Wang,Jian Huang,Mei-Juan Su,Jin-Di Wu,Weisheng Liu RSC Adv., 2021,11, 27152-27159
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-Thiazol-2-yl-ethanol
Introduction to 1-Thiazol-2-yl-ethanol (CAS No. 40982-30-7)
1-Thiazol-2-yl-ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 40982-30-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and applications in medicinal chemistry. The structural framework of 1-Thiazol-2-yl-ethanol consists of a thiazole ring fused with an ethanol side chain, which contributes to its unique chemical properties and potential biological functions.
The thiazole core is a sulfur-containing heterocycle that plays a pivotal role in many natural products and pharmacologically active compounds. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold in drug design. The ethanol moiety attached to the thiazole ring introduces hydrophilicity, enhancing the compound's solubility in polar solvents and facilitating its interaction with biological systems. This balance between hydrophobic and hydrophilic properties makes 1-Thiazol-2-yl-ethanol a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thiazole derivatives. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The unique structural features of 1-Thiazol-2-yl-ethanol make it an interesting molecule for investigating its potential pharmacological effects. Specifically, the thiazole ring is known to exhibit inhibitory activity against several enzymes involved in pathogenic processes, while the ethanol side chain can modulate binding interactions with biological targets.
One of the most compelling aspects of 1-Thiazol-2-yl-ethanol is its versatility as a building block for more complex drug candidates. Researchers have leveraged its structural motif to design derivatives with enhanced potency and selectivity. For instance, modifications to the thiazole ring or the ethanol side chain can fine-tune the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These modifications are crucial for optimizing drug candidates for clinical use.
The synthesis of 1-Thiazol-2-yl-ethanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between thiol compounds and α-halo ketones or aldehydes, followed by reduction steps to introduce the ethanol group. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance reaction efficiency and selectivity. The development of efficient synthetic methodologies is essential for scaling up production and conducting further biological evaluations.
Recent studies have highlighted the potential of 1-Thiazol-2-yl-ethanol in addressing emerging challenges in healthcare. For example, researchers have investigated its activity against drug-resistant bacteria, where traditional antibiotics are becoming less effective. The thiazole derivative's ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways makes it a promising candidate for novel antimicrobial therapies. Additionally, preclinical studies have explored its anti-inflammatory properties, suggesting that it may be useful in treating chronic inflammatory diseases.
The chemical properties of 1-Thiazol-2-yl-ethanol also make it suitable for use as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, enabling chemists to create libraries of derivatives with tailored properties. High-throughput screening techniques have been employed to rapidly assess the biological activity of these derivatives, accelerating the discovery process. This approach has led to the identification of several lead compounds with significant therapeutic potential.
In conclusion,1-Thiazol-2-yl-ethanol (CAS No. 40982-30-7) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic uses for thiazole derivatives,1-Thiazol-2-ylenthanol is likely to play an increasingly important role in developing next-generation medications.
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